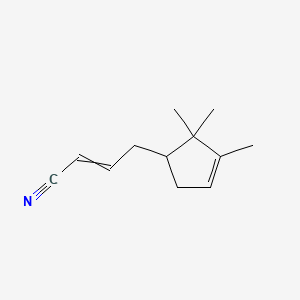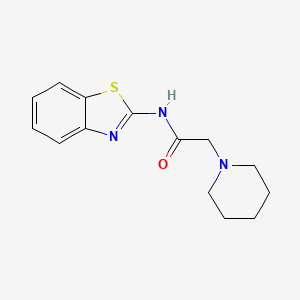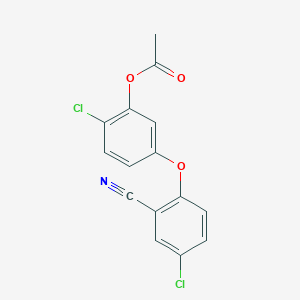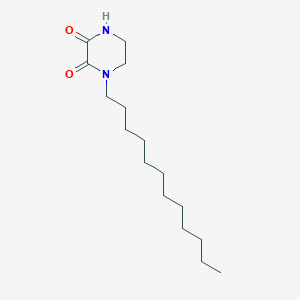
Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as FAAH, which plays a role in the metabolism of fatty acid amides. By inhibiting FAAH, the compound can modulate the levels of endocannabinoids and other bioactive lipids, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Known for its biological activity and potential as a drug scaffold.
2,7-diazaspiro[4.5]decane: Studied for its pharmacological properties and applications in drug discovery.
2-oxa-7-azaspiro[4.4]nonane: Another spirocyclic compound with unique structural and biological properties.
Uniqueness
Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride stands out due to its specific spirocyclic structure, which imparts rigidity and three-dimensional complexity. This structural uniqueness makes it a valuable scaffold for drug development and other scientific research applications .
Properties
CAS No. |
72017-34-6 |
|---|---|
Molecular Formula |
C14H25ClN2O4 |
Molecular Weight |
320.81 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl (6R)-6-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-11-6-4-5-7-14(11)10-16(13(18)20-14)12(17)19-9-8-15(2)3;/h11H,4-10H2,1-3H3;1H/t11-,14?;/m1./s1 |
InChI Key |
BZEXNRUZLACPGP-JEVWNTBDSA-N |
Isomeric SMILES |
C[C@@H]1CCCCC12CN(C(=O)O2)C(=O)OCCN(C)C.Cl |
Canonical SMILES |
CC1CCCCC12CN(C(=O)O2)C(=O)OCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)








![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14474523.png)
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
